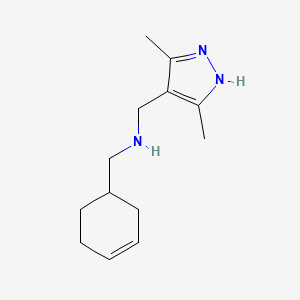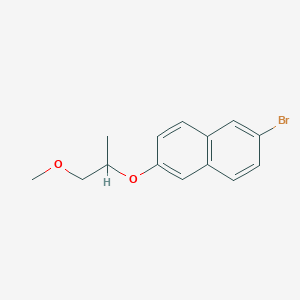![molecular formula C10H7N2O4- B14914368 2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of sodium acetate (NaOAc) and iodine (I2) to mediate oxidative annulations of readily available substrates . Another approach involves the use of metal-free direct synthesis methods, which are advantageous due to their simplicity and efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to streamline production and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines may involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antibacterial activity . The exact mechanism may vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine analogues: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different arrangement of the nitrogen atoms within the ring system, which can result in distinct reactivity and applications.
Propriétés
Formule moléculaire |
C10H7N2O4- |
|---|---|
Poids moléculaire |
219.17 g/mol |
Nom IUPAC |
2-methoxycarbonylimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-5-12-7(9(13)14)3-2-4-8(12)11-6/h2-5H,1H3,(H,13,14)/p-1 |
Clé InChI |
FJJXEIZMUKLVJU-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CN2C(=N1)C=CC=C2C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)



![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)


![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)

![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)

